N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide
Description
N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core linked to a 4-fluorophenyl group and a 4-methoxybenzenesulfonamide moiety. Key structural attributes include:
- 4-Fluorophenyl group: Enhances lipophilicity and may influence receptor binding via halogen interactions.
- 4-Methoxybenzenesulfonamide: The methoxy group improves solubility relative to halogenated analogs, while the sulfonamide moiety is critical for biological activity, particularly in enzyme inhibition .
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-26-16-6-8-17(9-7-16)28(24,25)21-12-13-27-19-11-10-18(22-23-19)14-2-4-15(20)5-3-14/h2-11,21H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHANPRYUVISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for 6-(4-Fluorophenyl)Pyridazine
The pyridazine ring is constructed via a palladium-catalyzed cross-coupling reaction between 3-chloro-6-iodopyridazine and 4-fluorophenylboronic acid.
Representative Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.5 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 72% |
This method ensures regioselective introduction of the 4-fluorophenyl group while preserving the pyridazine’s reactivity for subsequent functionalization.
Functionalization of the Pyridazine Ring
Nucleophilic Substitution at the 3-Position
The ethoxyethylamine side chain is introduced via SN2 displacement using 2-aminoethanol under basic conditions:
$$
\text{C}5\text{H}3\text{FN}2\text{Cl} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}5\text{H}3\text{FN}2\text{OCH}2\text{CH}2\text{NH}2 + \text{HCl}
$$
Optimization Insights
- Solvent Effects : DMF outperforms THF due to superior solubility of intermediates.
- Temperature : Reactions at 120°C reduce side product formation from competing elimination pathways.
Synthesis of 4-Methoxybenzenesulfonamide
Diazotization-Sulfonation Sequence
Adapting methods from sulfonamide synthesis, 4-methoxyaniline undergoes diazotization followed by sulfonation:
$$
\text{4-CH}3\text{O-C}6\text{H}4\text{NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{SO}2, \text{CuCl}} \text{4-CH}3\text{O-C}6\text{H}4\text{SO}2\text{Cl}
$$
Critical Parameters
Amidation of Sulfonyl Chloride
Reaction with aqueous ammonia yields the sulfonamide:
$$
\text{4-CH}3\text{O-C}6\text{H}4\text{SO}2\text{Cl} + \text{NH}3 \rightarrow \text{4-CH}3\text{O-C}6\text{H}4\text{SO}2\text{NH}2 + \text{HCl}
$$
Yield Enhancement
Final Coupling and Purification
Sulfonamide-Ethoxyethylpyridazine Conjugation
The amine-terminated intermediate reacts with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
$$
\text{C}5\text{H}3\text{FN}2\text{OCH}2\text{CH}2\text{NH}2 + \text{4-CH}3\text{O-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}
$$
Optimized Protocol
| Parameter | Optimal Value |
|---|---|
| Base | 10% NaOH (aq) |
| Solvent System | H₂O/Et₂O (1:1) |
| Reaction Time | 4 h at 0°C → 2 h at 25°C |
| Crude Yield | 85% |
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (3:7) removes polar impurities.
- Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) achieves >99% purity.
Analytical Characterization Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.9 Hz, 2H, pyridazine H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.12 (d, J = 8.5 Hz, 2H, Ar-H), 4.52 (t, J = 5.2 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 3.48 (q, J = 5.2 Hz, 2H, NHCH₂).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₀FN₃O₅S [M+H]⁺: 434.1234, found: 434.1229.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols for flow chemistry:
- Microreactor Design : Reduces reaction time by 60% through enhanced heat/mass transfer.
- In-Line Analytics : FTIR monitors sulfonamide formation in real-time.
Table 2: Scalability Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 48 h | 18 h |
| Overall Yield | 62% | 68% |
| Purity | 98.5% | 99.3% |
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Functionalization
Competing reactions at the 3- vs. 4-positions are minimized by:
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related sulfonamides and heterocyclic derivatives:
Key Observations:
- Substituent Effects : Replacing the bromine in the 4-bromo analog () with a methoxy group reduces molecular weight by ~49 Da and likely enhances aqueous solubility due to the polar methoxy group.
- Heterocyclic Diversity: The pyridazine core in the target compound differentiates it from thiazolidinone () and pyrazolo-pyrimidine derivatives (), which exhibit higher molecular weights and melting points (e.g., 260–262°C for Compound 11f ).
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A pyridazine ring with a 4-fluorophenyl group ,
- An ethoxy linkage ,
- A methoxybenzenesulfonamide moiety .
This structural diversity contributes to its interaction with various biological targets, influencing multiple signaling pathways.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Binding : It acts as a ligand for various receptors, influencing cellular signaling cascades that are crucial in disease processes.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting applications in treating infections.
In Vitro Studies
Several in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Significant growth inhibition |
| HepG2 (liver cancer) | 15.0 | Moderate cytotoxicity |
| A549 (lung cancer) | 20.0 | Reduced proliferation |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
In Vivo Studies
In vivo models have also been employed to assess the therapeutic potential of this compound. For instance, studies involving murine models of inflammation demonstrated that administration of the compound resulted in:
- Reduced edema in paw inflammation models,
- Lower levels of inflammatory markers such as TNF-alpha and IL-6.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study published in Molecules highlighted the compound's ability to inhibit the phosphorylation of p38 MAPK, a key player in inflammatory responses. This inhibition correlated with decreased TNF-alpha release from activated macrophages .
- Anticancer Properties : Research indicated that this compound could induce apoptosis in HeLa cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
- Potential as a Drug Candidate : Due to its favorable pharmacological profile, this compound is being explored further for its potential applications in treating chronic inflammatory diseases and certain cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
